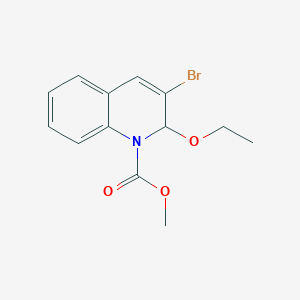
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. A common synthetic route might include:
Bromination: Starting with 2-ethoxyquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then reacted with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative.
科学研究应用
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate may have applications in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Use in the production of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
- Methyl 3-bromoquinoline-1(2h)-carboxylate
- Ethyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate
- Methyl 2-ethoxyquinoline-1(2h)-carboxylate
Uniqueness
Methyl 3-bromo-2-ethoxyquinoline-1(2h)-carboxylate is unique due to the specific combination of substituents on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
40448-86-0 |
|---|---|
分子式 |
C13H14BrNO3 |
分子量 |
312.16 g/mol |
IUPAC 名称 |
methyl 3-bromo-2-ethoxy-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-3-18-12-10(14)8-9-6-4-5-7-11(9)15(12)13(16)17-2/h4-8,12H,3H2,1-2H3 |
InChI 键 |
LBJLIIHYNMEQLX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1C(=CC2=CC=CC=C2N1C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



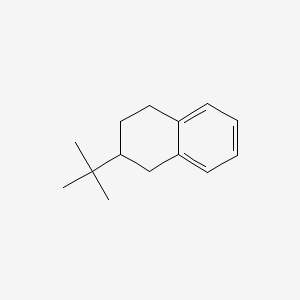
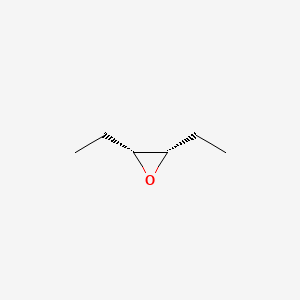
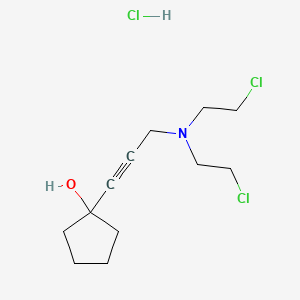
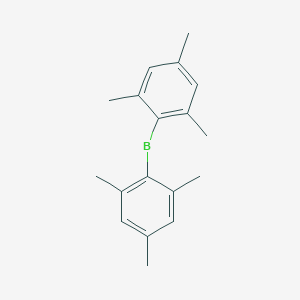
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

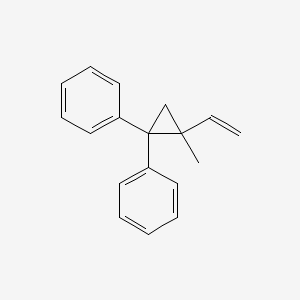





![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
